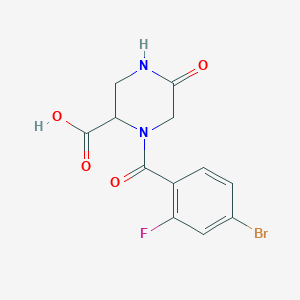![molecular formula C12H19NO3 B6635084 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid (MMCC) is a cyclopropane derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. MMCC is a versatile compound with a range of biological activities that make it a promising candidate for further research.
Wirkmechanismus
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid exerts its biological effects through a number of mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammatory mediators, and the inhibition of acetylcholinesterase activity. These effects make 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid a promising candidate for further research in the fields of anti-inflammatory therapy, cancer treatment, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is its versatility, as it has a range of biological activities that make it a promising candidate for further research. However, one limitation of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is its potential toxicity, which must be carefully evaluated in order to ensure its safety for use in humans.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid, including further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of Alzheimer's disease. In addition, future research could focus on the development of novel 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid derivatives with enhanced biological activity and reduced toxicity. Finally, further studies could investigate the potential use of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid in combination with other drugs or therapies for enhanced efficacy.
Synthesemethoden
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid can be synthesized through various methods, including the reaction of 3-methylcyclopentanone with methyl isocyanate in the presence of a base catalyst. The resulting product is then treated with bromine to yield 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In addition, 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been investigated for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
Eigenschaften
IUPAC Name |
1-[(3-methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8-2-3-9(6-8)7-13-10(14)12(4-5-12)11(15)16/h8-9H,2-7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVHHISCHXZXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CNC(=O)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

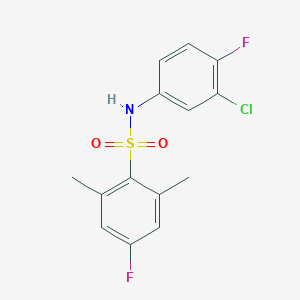
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
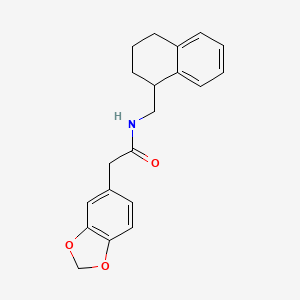
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
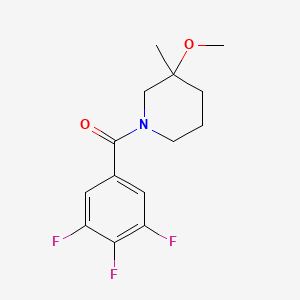
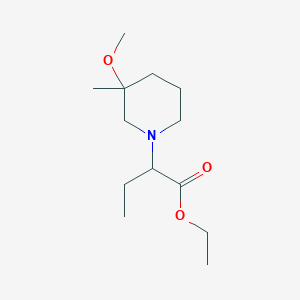
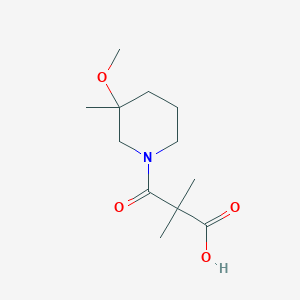
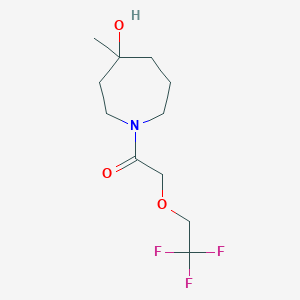
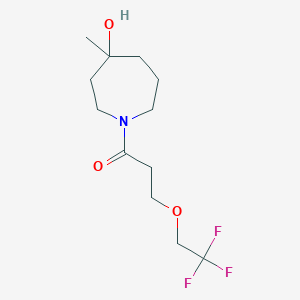
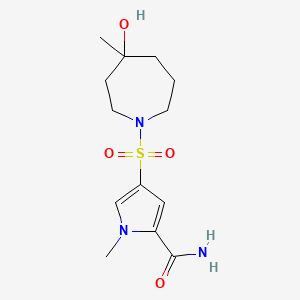
![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
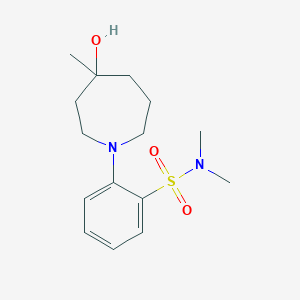
![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)
